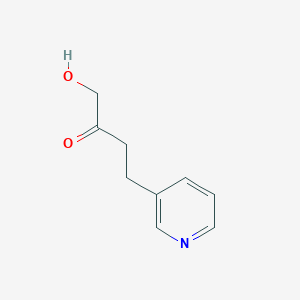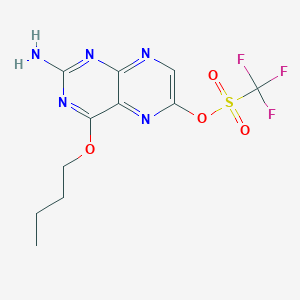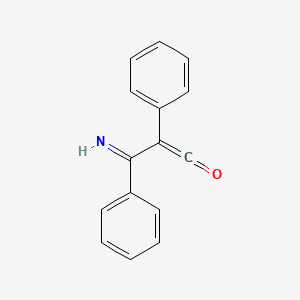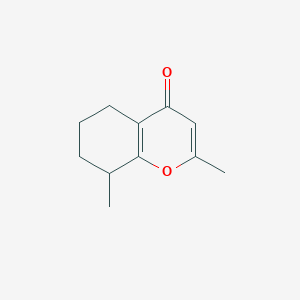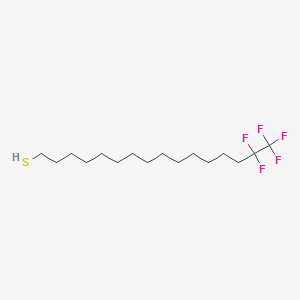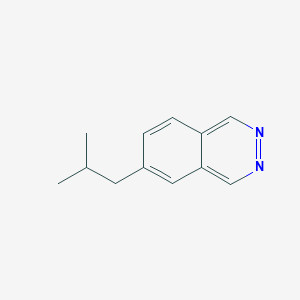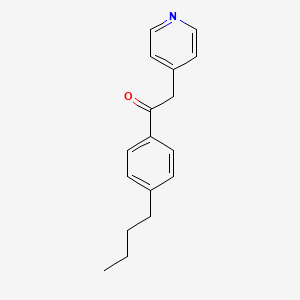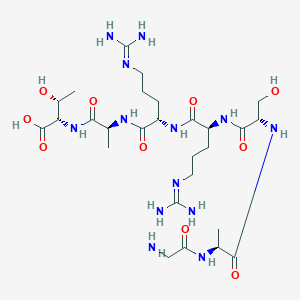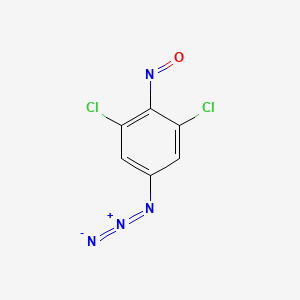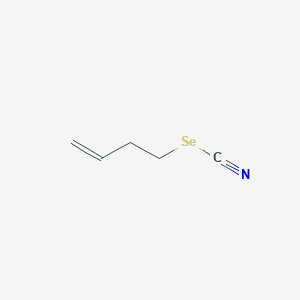
1,4,10,13-Tetraoxa-7,16-ditelluracyclooctadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,10,13-Tetraoxa-7,16-ditelluracyclooctadecane is a macrocyclic compound that belongs to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations due to their unique ring structure. This particular compound is notable for its inclusion of tellurium atoms, which can impart unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10,13-Tetraoxa-7,16-ditelluracyclooctadecane typically involves the cyclization of linear precursors containing tellurium and oxygen atoms. One common method involves the reaction of diethylene glycol ditelluride with ethylene glycol in the presence of a strong base, such as sodium hydride, under an inert atmosphere. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,10,13-Tetraoxa-7,16-ditelluracyclooctadecane can undergo various chemical reactions, including:
Oxidation: The tellurium atoms in the compound can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atoms can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the tellurium atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), nitric acid (HNO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds
Reduction: Lower oxidation state tellurium compounds
Substitution: Compounds with tellurium atoms replaced by other nucleophiles
Applications De Recherche Scientifique
1,4,10,13-Tetraoxa-7,16-ditelluracyclooctadecane has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with various metal ions
Biology: Investigated for its potential use in biological systems due to its ability to form stable complexes with biologically relevant cations.
Medicine: Explored for its potential use in drug delivery systems, where its ability to encapsulate cations could be utilized to transport therapeutic agents.
Industry: Used in the development of new materials with unique electronic and optical properties due to the presence of tellurium atoms.
Mécanisme D'action
The mechanism of action of 1,4,10,13-Tetraoxa-7,16-ditelluracyclooctadecane primarily involves its ability to form stable complexes with cations. The oxygen and tellurium atoms in the ring structure provide multiple coordination sites for cations, allowing the compound to effectively encapsulate and stabilize them. This complexation can influence various chemical and biological processes, depending on the specific cation involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Similar in structure but contains nitrogen atoms instead of tellurium.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-bis(malonate): A derivative with additional functional groups that can influence its reactivity and applications.
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Contains benzyl groups that can affect its solubility and complexation properties.
Uniqueness
1,4,10,13-Tetraoxa-7,16-ditelluracyclooctadecane is unique due to the presence of tellurium atoms, which impart distinct chemical properties compared to similar compounds containing other heteroatoms like nitrogen. The tellurium atoms can enhance the compound’s ability to participate in redox reactions and form complexes with a wider range of cations.
Propriétés
Numéro CAS |
627471-89-0 |
|---|---|
Formule moléculaire |
C12H24O4Te2 |
Poids moléculaire |
487.5 g/mol |
Nom IUPAC |
1,4,10,13-tetraoxa-7,16-ditelluracyclooctadecane |
InChI |
InChI=1S/C12H24O4Te2/c1-2-14-6-10-18-12-8-16-4-3-15-7-11-17-9-5-13-1/h1-12H2 |
Clé InChI |
DUYGCODVUDTRDJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCC[Te]CCOCCOCC[Te]CCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


